molecular formula C15H11Cl2N3O2S B278193 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B278193
M. Wt: 368.2 g/mol
InChI Key: FJGHJMGIRCASAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CPT-11, is a topoisomerase inhibitor that is used in the treatment of cancer. The compound was first synthesized in the 1980s and has since been extensively studied for its anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves the inhibition of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. Topoisomerase I works by cutting the DNA strand and allowing it to unwind, which is necessary for DNA replication and repair. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide binds to the topoisomerase I-DNA complex and prevents the enzyme from resealing the DNA strand, which leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide is commercially available and relatively inexpensive. However, one limitation is that it can be toxic to normal cells and may require careful dosing and administration. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One direction is the development of new analogues that may be more effective or less toxic than the parent compound. In addition, there is ongoing research into the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide in combination with other anti-cancer drugs to improve its efficacy. Finally, there is interest in the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide in the treatment of inflammatory diseases such as rheumatoid arthritis, and further research is needed to determine its potential in this area.
Conclusion
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide, or N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide, is a topoisomerase inhibitor that has been extensively studied for its anti-cancer properties. The compound works by inhibiting the activity of topoisomerase I, which is involved in DNA replication and repair. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide is an important compound in the field of cancer research and has the potential to be used in the treatment of other diseases as well.

Synthesis Methods

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with chloroacetyl chloride in the presence of a base to form the intermediate compound, N-(4-chloro-2-methylphenoxy)-7-ethyl-10-oxo-5H-8,9,10,11-tetrahydrobenzo[a]heptalen-5-carboxamide. This intermediate is then reacted with 5-chloro-2,1,3-benzothiadiazol-4-amine in the presence of a base to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-cancer properties. It has been shown to be effective against a range of cancers including colorectal, lung, ovarian, and breast cancer. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide works by inhibiting the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide prevents cancer cells from dividing and proliferating.

properties

Molecular Formula

C15H11Cl2N3O2S

Molecular Weight

368.2 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C15H11Cl2N3O2S/c1-8-6-9(16)2-5-12(8)22-7-13(21)18-14-10(17)3-4-11-15(14)20-23-19-11/h2-6H,7H2,1H3,(H,18,21)

InChI Key

FJGHJMGIRCASAV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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